(3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione
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Overview
Description
(3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione is a complex organic compound that features a brominated phenyl ring substituted with hydroxyl and methoxy groups, linked to a piperidine ring through a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione typically involves multiple steps:
Bromination: The starting material, 4-hydroxy-5-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Thioether Formation: The brominated intermediate is then reacted with piperidine and carbon disulfide under basic conditions to form the thioether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-hydroxy-5-methoxyphenyl)acetonitrile: Shares a similar phenyl ring structure but differs in the functional groups attached.
(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine: An amino acid derivative with similar substituents on the phenyl ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a brominated phenyl ring but with different heterocyclic linkage.
Uniqueness
(3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione is unique due to its combination of a brominated phenyl ring with hydroxyl and methoxy groups, linked to a piperidine ring through a methanethione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c1-17-11-8-9(7-10(14)12(11)16)13(18)15-5-3-2-4-6-15/h7-8,16H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRGAEJZVNLYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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